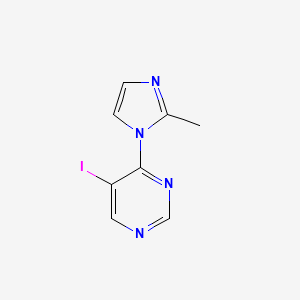
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both an imidazole and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed through a condensation reaction involving aldehydes and amines.
Industrial Production Methods
化学反应分析
Types of Reactions
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include thiols, amines, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Substituted Derivatives: Substitution reactions can yield a variety of substituted imidazole and pyrimidine derivatives.
Oxidized and Reduced Forms: Oxidation and reduction reactions can lead to different oxidation states of the imidazole ring.
科学研究应用
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the body.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s electronic properties make it suitable for use in the development of new materials, such as organic semiconductors.
作用机制
The mechanism of action of 5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the imidazole ring play crucial roles in binding to these targets, affecting their activity and function .
相似化合物的比较
Similar Compounds
4-Formyl-5-methyl-1H-imidazole: This compound shares the imidazole ring but lacks the pyrimidine ring and iodine atom.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar to the above compound, it features the imidazole ring but lacks the pyrimidine ring and iodine atom.
Uniqueness
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the presence of both the imidazole and pyrimidine rings, as well as the iodine atom. This combination of features gives it distinct chemical and biological properties that are not found in the similar compounds listed above .
属性
分子式 |
C8H7IN4 |
|---|---|
分子量 |
286.07 g/mol |
IUPAC 名称 |
5-iodo-4-(2-methylimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7IN4/c1-6-11-2-3-13(6)8-7(9)4-10-5-12-8/h2-5H,1H3 |
InChI 键 |
HYVKOZVQTZIOQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C2=NC=NC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


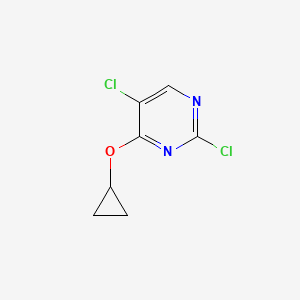
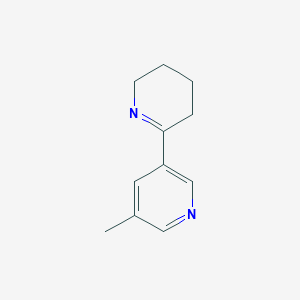
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)

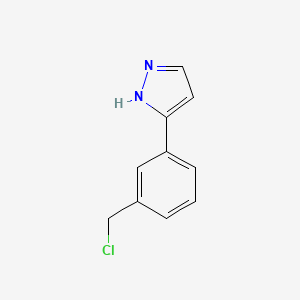
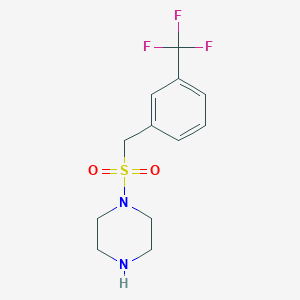
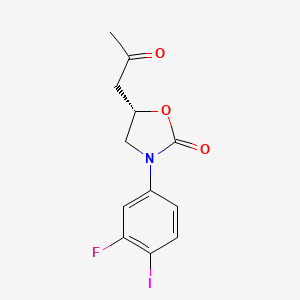
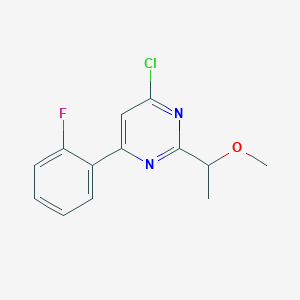
![5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11781017.png)
![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)
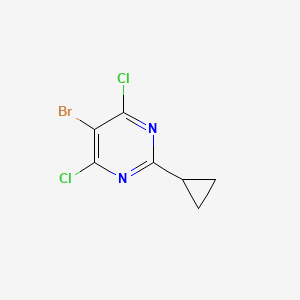

![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
